molecular formula C23H26N2O10S2 B10961062 Tetramethyl 5,5'-[(1,5-dioxopentane-1,5-diyl)diimino]bis(3-methylthiophene-2,4-dicarboxylate)

Tetramethyl 5,5'-[(1,5-dioxopentane-1,5-diyl)diimino]bis(3-methylthiophene-2,4-dicarboxylate)

Cat. No.: B10961062
M. Wt: 554.6 g/mol
InChI Key: KMNPLYSKNJWNJF-UHFFFAOYSA-N
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Description

DIMETHYL 5-[(5-{[3,5-BIS(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxycarbonyl, amino, and thiophene rings.

Preparation Methods

The synthesis of DIMETHYL 5-[(5-{[3,5-BIS(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common reaction conditions include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve large-scale reactions in reactors with controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

DIMETHYL 5-[(5-{[3,5-BIS(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

DIMETHYL 5-[(5-{[3,5-BIS(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of DIMETHYL 5-[(5-{[3,5-BIS(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

DIMETHYL 5-[(5-{[3,5-BIS(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can be compared with similar compounds such as:

    Dimethyl 5-sulfoisophthalate sodium salt hydrate: Used in the synthesis of polyesters and as a catalyst carrier.

    1,3-Benzenedicarboxylic acid, 5-sulfo-, dimethyl ester, sodium salt: Utilized in organic synthesis and polymer production.

Properties

Molecular Formula

C23H26N2O10S2

Molecular Weight

554.6 g/mol

IUPAC Name

dimethyl 5-[[5-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]amino]-5-oxopentanoyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C23H26N2O10S2/c1-10-14(20(28)32-3)18(36-16(10)22(30)34-5)24-12(26)8-7-9-13(27)25-19-15(21(29)33-4)11(2)17(37-19)23(31)35-6/h7-9H2,1-6H3,(H,24,26)(H,25,27)

InChI Key

KMNPLYSKNJWNJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C(=O)OC)C(=O)OC

Origin of Product

United States

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